Lipophilicity (LogP) Differentiation: C6 Ethyl vs. C6 Methyl vs. Unsubstituted 2-(Chloromethyl)benzothiazole Analogs
The target compound exhibits a computed LogP of approximately 3.60, which is higher than that of its closest commercially available analogs: 2-(chloromethyl)-6-methylbenzo[d]thiazole (LogP 3.23–3.34) and the unsubstituted 2-(chloromethyl)benzothiazole (LogP 3.04) . This LogP increase of approximately 0.26–0.56 log units translates to roughly 1.8–3.6× greater octanol-water partition coefficient, indicative of enhanced membrane permeability potential for downstream derivatives .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.60 (calculated; source: Leyan product specification) |
| Comparator Or Baseline | 2-(Chloromethyl)-6-methylbenzo[d]thiazole: LogP 3.23–3.34; 2-(Chloromethyl)benzothiazole (unsubstituted): LogP 3.04 |
| Quantified Difference | ΔLogP ≈ +0.26 to +0.56 vs. comparators |
| Conditions | Computed LogP values from vendor and database sources; cross-study comparison — no single head-to-head experimental measurement available |
Why This Matters
Higher LogP indicates greater lipophilicity, which can enhance passive membrane permeability of derived drug candidates by approximately 1.8–3.6× based on octanol-water partitioning, a key parameter for oral bioavailability and CNS penetration optimization.
